An In-Depth Technical Guide to the Mechanism of Action of Tariquidar Methanesulfonate, Hydrate
An In-Depth Technical Guide to the Mechanism of Action of Tariquidar Methanesulfonate, Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer and for limiting drug distribution to sanctuary sites such as the brain. This technical guide provides a comprehensive overview of the mechanism of action of Tariquar methanesulfonate, hydrate, detailing its molecular interactions with P-gp, its impact on the transporter's conformational dynamics and ATPase activity, and its effect on substrate efflux. This document synthesizes key quantitative data and provides detailed experimental protocols for the assays used to elucidate Tariquidar's mechanism, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
P-glycoprotein, the product of the ABCB1 (or MDR1) gene, is a 170-kDa transmembrane protein that functions as an ATP-dependent efflux pump. It recognizes a broad range of structurally diverse hydrophobic compounds, including many clinically important chemotherapeutic agents, and actively transports them out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Overexpression of P-gp is a major mechanism of acquired multidrug resistance in cancer cells.
Tariquidar was developed to overcome P-gp-mediated MDR. It is a highly potent and specific inhibitor that, unlike earlier generations of P-gp modulators, exhibits minimal interaction with other ABC transporters at therapeutic concentrations and has a lower potential for pharmacokinetic interactions with co-administered drugs.[1] Understanding the precise mechanism by which Tariquidar inhibits P-gp is crucial for its optimal clinical application and for the design of next-generation MDR modulators.
Molecular Mechanism of Action
Tariquidar's inhibitory action on P-gp is multifaceted, involving direct binding to the transporter, modulation of its conformational state, and a paradoxical effect on its ATPase activity.
Binding to P-glycoprotein
Tariquidar binds with high affinity to P-glycoprotein, with a dissociation constant (Kd) reported to be approximately 5.1 nM.[2] It is a non-competitive inhibitor, meaning it does not compete directly with transport substrates for the same binding site.[1] Instead, Tariquidar is thought to bind within the transmembrane domains (TMDs) of P-gp, at a site distinct from the substrate-binding pocket. Evidence suggests that Tariquidar is not a transport substrate of P-gp.[3]
Conformational Arrest of P-glycoprotein
The prevailing model for P-gp function involves a cycle of conformational changes fueled by ATP hydrolysis. Substrate binding to an inward-facing conformation triggers ATP binding and hydrolysis at the nucleotide-binding domains (NBDs), which in turn drives a conformational switch to an outward-facing state, leading to substrate efflux.
Tariquidar appears to lock P-gp in a specific conformational state. Studies using cysteine cross-linking have shown that Tariquidar blocks the transition of P-gp from a closed to an open conformation during the catalytic cycle.[4] This "conformational arrest" prevents the transporter from completing the conformational changes necessary for substrate translocation and release, effectively inhibiting drug efflux.[4][5]
Paradoxical Activation of ATPase Activity
A unique characteristic of Tariquidar's mechanism is its effect on P-gp's ATPase activity. While it potently inhibits the transport function of P-gp, it has been shown to stimulate its basal ATPase activity.[5] This suggests that Tariquidar traps the transporter in a conformation that is incompetent for substrate transport but still allows for ATP hydrolysis. This uncoupling of ATP hydrolysis from substrate transport is a key feature of its inhibitory mechanism.
Interaction with Other ABC Transporters
While Tariquidar is highly specific for P-gp at low nanomolar concentrations, at higher concentrations (≥100 nM), it has been shown to also inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2).[6] Furthermore, studies have indicated that Tariquidar can be a substrate for BCRP.[6] This is an important consideration for its clinical use and for the interpretation of experimental data. Tariquidar does not appear to significantly interact with Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of Tariquidar with P-glycoprotein.
Table 1: Binding Affinity and Inhibitory Constants of Tariquidar for P-glycoprotein
| Parameter | Value | Species | Assay Method | Reference |
| Kd | 5.1 nM | Hamster | [3H]-Tariquidar binding to CHrB30 cell membranes | [2] |
| IC50 (ATPase Activity) | 43 ± 9 nM | Hamster | Vanadate-sensitive ATPase activity in CHrB30 cell membranes | [2] |
| IC50 (Verapamil Transport) | ~0.04 µM | Rat | In vitro P-gp substrate transport | [7] |
Table 2: Efficacy of Tariquidar in Reversing P-gp Mediated Drug Resistance
| Substrate | Cell Line | EC50 | Assay Method | Reference |
| [3H]-Vinblastine | CHrB30 | 487 ± 50 nM | Steady-state drug accumulation | [2] |
| [3H]-Paclitaxel | CHrB30 | 25 nM | Steady-state drug accumulation | [3] |
| Rhodamine 123 | KB-8-5-11 | ~40 nM | Flow cytometry-based accumulation | [3] |
| Paclitaxel | KB-8-5-11 | >10 nM | Cytotoxicity assay | [3] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of Tariquidar.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis rate of P-gp in the presence of Tariquidar. A common method involves measuring the release of inorganic phosphate (Pi) using a malachite green-based colorimetric detection.
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Materials:
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P-gp-containing membrane vesicles (e.g., from Sf9 cells infected with baculovirus encoding human ABCB1)
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Assay Buffer: 50 mM MES-Tris (pH 6.8), 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2, 1 mM ouabain
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ATP solution (100 mM)
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Tariquidar methanesulfonate, hydrate stock solution in DMSO
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Sodium orthovanadate (Na3VO4) solution (as a P-gp ATPase inhibitor control)
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Malachite Green Reagent: Solution A (4.2 g ammonium molybdate tetrahydrate in 400 mL 4N HCl), Solution B (0.133 g malachite green hydrochloride in 100 mL H2O), Solution C (2 g sodium citrate in 100 mL H2O). Mix 100 mL of Solution A with 300 mL of Solution B, then add 2.5 mL of Triton X-100. Finally, add 25 mL of Solution C.
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Phosphate standard solution (e.g., KH2PO4)
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96-well microplate
-
-
Procedure:
-
Prepare a phosphate standard curve using the phosphate standard solution.
-
In a 96-well plate, add 10 µL of varying concentrations of Tariquidar (e.g., 1 nM to 10 µM) or control vehicle (DMSO).
-
Add 20 µL of P-gp membrane vesicles (typically 5-10 µg of total protein) to each well.
-
Add 60 µL of Assay Buffer to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 100 mM ATP (final concentration 10 mM).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 10% SDS.
-
Add 150 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve. The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Radiolabeled Substrate Transport Assay
This assay measures the ability of Tariquidar to inhibit the P-gp-mediated efflux of a radiolabeled substrate, leading to its intracellular accumulation.
-
Materials:
-
P-gp overexpressing cells (e.g., KB-8-5-11, CHrB30) and the corresponding parental cell line (e.g., KB-3-1, AuxB1).
-
Cell culture medium and supplements.
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[3H]-Paclitaxel or another suitable radiolabeled P-gp substrate.
-
Tariquidar methanesulfonate, hydrate stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail.
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24-well cell culture plates.
-
Scintillation counter.
-
-
Procedure:
-
Seed the P-gp overexpressing and parental cells in 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.
-
On the day of the assay, wash the cells twice with warm PBS.
-
Pre-incubate the cells for 30 minutes at 37°C with culture medium containing varying concentrations of Tariquidar (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Add the radiolabeled substrate (e.g., [3H]-Paclitaxel to a final concentration of 100 nM) to each well and incubate for 60-90 minutes at 37°C.
-
Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to stop the transport.
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the radioactivity counts.
-
Plot the intracellular accumulation of the radiolabeled substrate as a function of Tariquidar concentration to determine the EC50 value.
-
Photoaffinity Labeling Competition Assay
This assay indirectly demonstrates the binding of Tariquidar to P-gp by its ability to compete with the binding of a photoactivatable, radiolabeled ligand.
-
Materials:
-
P-gp-containing membrane vesicles.
-
A radiolabeled photoaffinity ligand for P-gp (e.g., [3H]-Azidopine).
-
Tariquidar methanesulfonate, hydrate stock solution in DMSO.
-
Assay buffer (as in the ATPase assay).
-
SDS-PAGE reagents and equipment.
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Autoradiography film or a phosphorimager.
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UV lamp (e.g., 365 nm).
-
-
Procedure:
-
In microcentrifuge tubes, incubate P-gp membrane vesicles (50-100 µg protein) with a fixed concentration of [3H]-Azidopine (e.g., 50 nM) in the absence or presence of increasing concentrations of Tariquidar (e.g., 10 nM to 100 µM) in assay buffer.
-
Incubate the mixture on ice for 10-15 minutes in the dark to allow for binding equilibrium.
-
Expose the samples to UV light for 5-10 minutes on ice to induce covalent cross-linking of the photoaffinity label to P-gp.
-
Quench the reaction by adding SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled P-gp band.
-
Quantify the intensity of the radiolabeled P-gp band. A decrease in band intensity in the presence of Tariquidar indicates competition for binding.
-
Visualizations
Signaling and Transport Pathways
Caption: The P-glycoprotein transport cycle and the inhibitory mechanism of Tariquidar.
Experimental Workflows
Caption: Workflow for the P-glycoprotein ATPase activity assay.
Conclusion
Tariquidar methanesulfonate, hydrate is a potent and specific non-competitive inhibitor of P-glycoprotein. Its mechanism of action is characterized by high-affinity binding to the transporter's transmembrane domains, leading to a conformational arrest that uncouples ATP hydrolysis from substrate transport. This results in the inhibition of drug efflux while paradoxically stimulating ATPase activity. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is essential for the continued development and clinical application of Tariquidar and other P-gp modulators in overcoming multidrug resistance.
References
- 1. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
